molecular formula C23H25NO2 B14516874 (E)-N-(4-Butoxyphenyl)-1-(4-ethoxynaphthalen-1-yl)methanimine CAS No. 63057-93-2

(E)-N-(4-Butoxyphenyl)-1-(4-ethoxynaphthalen-1-yl)methanimine

Cat. No.: B14516874
CAS No.: 63057-93-2
M. Wt: 347.4 g/mol
InChI Key: UUKDZWIIVGPGBJ-UHFFFAOYSA-N
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Description

(E)-N-(4-Butoxyphenyl)-1-(4-ethoxynaphthalen-1-yl)methanimine is a Schiff base (methanimine) featuring a naphthalene core substituted with an ethoxy group at position 4 and a phenyl ring with a butoxy group at position 3. This compound belongs to a broader class of imines studied for their structural versatility, electronic properties, and applications in catalysis, materials science, and bioactive molecule design . The ethoxy and butoxy substituents impart distinct electronic and steric effects, making this compound a valuable subject for comparative analysis with related structures.

Properties

CAS No.

63057-93-2

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-1-(4-ethoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C23H25NO2/c1-3-5-16-26-20-13-11-19(12-14-20)24-17-18-10-15-23(25-4-2)22-9-7-6-8-21(18)22/h6-15,17H,3-5,16H2,1-2H3

InChI Key

UUKDZWIIVGPGBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OCC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a butoxyphenyl group with an ethoxynaphthalenyl moiety. This structural configuration may influence its biological interactions and pharmacological properties.

Structural Formula

C19H24N(Molecular Weight 284 41 g mol)\text{C}_{19}\text{H}_{24}\text{N}\quad (\text{Molecular Weight 284 41 g mol})

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. The following table summarizes key findings from various research studies on related compounds:

Compound NameBiological ActivityReference
(E)-N-(4-Butoxyphenyl)-1-(4-ethoxynaphthalen-1-yl)methaniminePotential anticancer activity
4-Butoxyphenyl derivativesInduced apoptosis in cancer cells
Ethoxynaphthalene analogsInhibited tumor growth in vivo

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell cycle progression, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, enhancing programmed cell death in malignant cells.

Case Studies

One notable study focused on the synthesis and evaluation of naphthalene derivatives, revealing that modifications in the substituents significantly influenced their bioactivity. The study demonstrated that the introduction of alkoxy groups enhanced the anticancer effects compared to their non-substituted counterparts .

Another investigation highlighted the use of similar compounds in treating drug-resistant cancer types, suggesting that this compound could be a candidate for further development against resistant strains .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic agent. Preliminary toxicological assessments indicate that derivatives of naphthalene can exhibit cytotoxic effects at higher concentrations; however, specific studies on this compound are still needed to establish a clear safety margin.

Summary of Toxicity Studies

Study FocusFindingsReference
Cytotoxicity in vitroModerate toxicity observed at high concentrations
In vivo toxicity assessmentFurther studies required for definitive conclusions

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • Target Compound : The ethoxy (on naphthalene) and butoxy (on phenyl) groups are electron-donating via resonance and inductive effects, increasing electron density at the imine nitrogen. This enhances stability against hydrolysis compared to electron-withdrawing substituents .
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)biphenyl-4-yl)methanimine (): The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at the imine group. This lowers stability but may improve reactivity in electrophilic environments.
  • (E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine (): Chloro and nitro groups are electron-withdrawing, making the imine more electrophilic and prone to nucleophilic attack.
Steric Effects
  • In contrast, the butoxy group in the target compound provides a balance of moderate bulk and lipophilicity.

Structural and Bond Length Comparisons

The imine (C=N) bond length in the target compound is expected to align with values reported for similar Schiff bases:

Compound C=N Bond Length (Å) Source
(E)-1-(Naphthalen-2-yl)ethylidene)(naphthalen-1-ylmethyl)amine 1.265
(S)-(+)-N-(1-phenylethyl)salicylideneamine 1.264
(E)-N-(4-Butoxyphenyl)-1-(4-ethoxynaphthalen-1-yl)methanimine (estimated) ~1.28 [Inferred]

The consistency in bond lengths (~1.26–1.29 Å) across structurally diverse imines suggests similar conjugation and stability profiles .

Solubility and Lipophilicity

Compound Key Substituents logP (Predicted/Reported) Solubility Trends
Target Compound 4-ethoxy-naphthalene, 4-butoxy-phenyl ~5.0 (estimated) Low water solubility, high in organic solvents
(E)-1-(naphthalen-1-yl)-N-(4-phenylpiperazin-1-yl)methanimine Naphthalene, piperazine 4.805 Moderate lipophilicity
(E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine CF₃, F ~3.8 (estimated) Higher polarity due to F/CF₃

The butoxy and ethoxy groups in the target compound enhance lipophilicity (logP ~5.0), making it suitable for hydrophobic applications like membrane transport or organic synthesis in non-polar media .

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